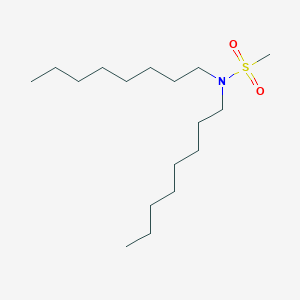![molecular formula C7H6BrCl B14280851 2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 128780-26-7](/img/structure/B14280851.png)
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound with the molecular formula C7H6BrCl. It is a derivative of norbornadiene, a compound known for its strained ring system and unique reactivity. The presence of both bromine and chlorine atoms in the structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene typically involves the halogenation of norbornadiene. One common method is the addition of bromine and chlorine to norbornadiene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where norbornadiene is reacted with bromine and chlorine gases. The reaction conditions are optimized to maximize yield and purity, often involving catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the bicyclic system can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under mild conditions.
Addition: Electrophiles like hydrogen halides can add across the double bonds.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted norbornadiene derivatives, while addition reactions can produce halogenated bicyclic compounds.
Applications De Recherche Scientifique
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of halogenated bicyclic compounds on biological systems.
Industry: The compound is used in the production of high-energy-density fuels and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The strained ring system of the bicyclic structure also contributes to its unique reactivity, allowing it to undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Norbornadiene: A parent compound with similar bicyclic structure but without halogen atoms.
2,5-Dimethylbicyclo[2.2.1]hepta-2,5-diene: A derivative with methyl groups instead of halogens.
2,5-Diphenylbicyclo[2.2.1]hepta-2,5-diene: A compound with phenyl groups attached to the bicyclic system.
Uniqueness
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds. The combination of halogens and the strained bicyclic structure makes it a valuable compound for various chemical and industrial applications .
Propriétés
Numéro CAS |
128780-26-7 |
|---|---|
Formule moléculaire |
C7H6BrCl |
Poids moléculaire |
205.48 g/mol |
Nom IUPAC |
2-bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H6BrCl/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |
Clé InChI |
LQJYBSLPWXFMCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
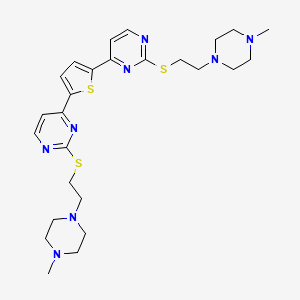

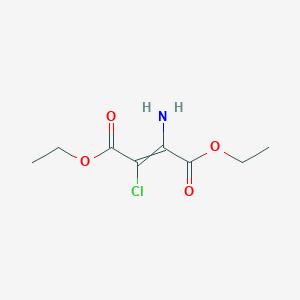
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
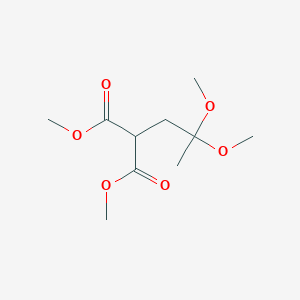
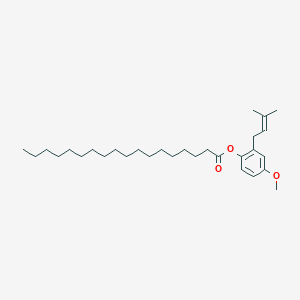
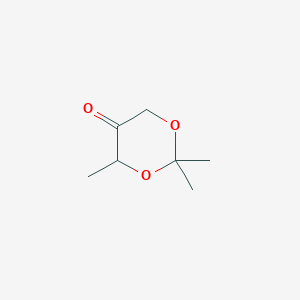
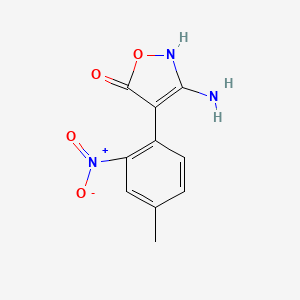
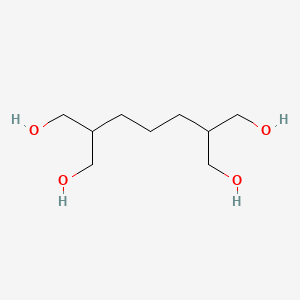

![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
